Phenylacetylene-d
Overview
Description
Phenylacetylene-d, also known as (Ethynyl-d)benzene, is a deuterated derivative of phenylacetylene. It is an alkyne hydrocarbon containing a phenyl group and a deuterium atom replacing one of the hydrogen atoms in the acetylene group. This compound is often used in research due to its unique isotopic properties, which can be beneficial in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylacetylene-d can be synthesized through several methods:
Elimination of Hydrogen Bromide: One common laboratory method involves the elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia.
Sonogashira Coupling: Another method is the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetra-n-butylammonium fluoride.
Industrial Production Methods: While specific industrial methods for the production of this compound are not widely documented, the general principles of deuterium incorporation and alkyne synthesis are applied. This typically involves the use of deuterated reagents and catalysts to achieve the desired isotopic substitution.
Chemical Reactions Analysis
Phenylacetylene-d undergoes various chemical reactions typical of terminal alkynes:
Semi-Hydrogenation: In the presence of Lindlar catalyst, this compound can be partially hydrogenated to form styrene.
Oxidative Coupling: With base and copper (II) salts, it undergoes oxidative coupling to produce diphenylbutadiyne.
Hydration: In the presence of gold or mercury reagents, this compound hydrates to give acetophenone.
Common Reagents and Conditions:
Lindlar Catalyst: Used for semi-hydrogenation.
Copper (II) Salts and Base: Used for oxidative coupling.
Gold or Mercury Reagents: Used for hydration reactions.
Major Products:
Styrene: From semi-hydrogenation.
Diphenylbutadiyne: From oxidative coupling.
Acetophenone: From hydration.
Scientific Research Applications
Phenylacetylene-d is utilized in various scientific research fields:
Chemistry: It is used as a model compound in studies involving isotopic effects and reaction mechanisms.
Biology: Its deuterated form is valuable in nuclear magnetic resonance (NMR) spectroscopy for studying biological molecules.
Medicine: this compound can be used in the synthesis of pharmaceuticals where isotopic labeling is required.
Mechanism of Action
The mechanism by which phenylacetylene-d exerts its effects is primarily through its participation in chemical reactions typical of terminal alkynes. The deuterium atom can influence reaction kinetics and mechanisms due to the isotope effect, which can be studied using various analytical techniques .
Comparison with Similar Compounds
Phenylacetylene-d can be compared with other similar compounds such as:
Phenylacetylene: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
Trimethylsilylacetylene: Another terminal alkyne used in similar synthetic applications but with a trimethylsilyl protecting group.
Diphenylacetylene: A related compound with two phenyl groups, used in different types of coupling reactions.
Uniqueness: this compound’s uniqueness lies in its deuterium atom, which provides distinct advantages in isotopic labeling and analytical studies, making it a valuable tool in research and industry.
Properties
IUPAC Name |
2-deuterioethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480101 | |
Record name | Phenylacetylene-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3240-11-7 | |
Record name | Phenylacetylene-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylacetylene-d | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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